2-Fluoro-5-(pyridin-3-yl)benzaldehyde
Overview
Description
2-Fluoro-5-(pyridin-3-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated aromatic aldehydes It features a benzaldehyde core substituted with a fluorine atom at the second position and a pyridin-3-yl group at the fifth position
Mechanism of Action
Target of Action
Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine-protein kinase involved in regulating cell division and centriole replication .
Mode of Action
It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
If we consider its potential target, plk4, it’s known that plk4 plays a crucial role in cell division and centriole replication . Therefore, the compound might affect these processes.
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .
Result of Action
If it indeed targets plk4, it could potentially affect cell division and centriole replication .
Action Environment
It’s known that fluorinated compounds have been steadily increasing in interest due to their improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-(pyridin-3-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Polo-like kinase 4 (PLK4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole replication . The interaction between this compound and PLK4 is crucial for its potential therapeutic applications in treating various cancers.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic and toxicological implications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity. For instance, its interaction with PLK4 results in the inhibition of the kinase’s activity, which can lead to cell cycle arrest and apoptosis in cancer cells . This mechanism is critical for its potential use as an anti-cancer agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can affect its biological activity . These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pyridin-3-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-bromo-5-(pyridin-3-yl)benzaldehyde, using a fluorinating agent like cesium fluoride in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product.
Another approach involves the direct fluorination of 5-(pyridin-3-yl)benzaldehyde using a fluorinating reagent like Selectfluor. This method also requires a catalyst, such as silver triflate, and is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-Fluoro-5-(pyridin-3-yl)benzoic acid.
Reduction: 2-Fluoro-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(pyridin-3-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is investigated for its potential as a ligand in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential use in the design of novel drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-3-yl)benzaldehyde
- 2-Fluoro-4-(pyridin-3-yl)benzaldehyde
- 2-Fluoro-6-(pyridin-3-yl)benzaldehyde
Uniqueness
2-Fluoro-5-(pyridin-3-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom and the pyridin-3-yl group can affect the compound’s electronic properties, making it distinct from other fluorinated benzaldehydes. This uniqueness can be leveraged in the design of specialized compounds for targeted applications in various fields.
Properties
IUPAC Name |
2-fluoro-5-pyridin-3-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWDTWGLPYKNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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